![molecular formula C12H16ClNO3S B14303677 tert-Butyl [(4-chloroanilino)sulfinyl]acetate CAS No. 119421-06-6](/img/structure/B14303677.png)
tert-Butyl [(4-chloroanilino)sulfinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(4-chloroanilino)sulfinyl]acetate is an organic compound that belongs to the class of sulfinyl compounds It is characterized by the presence of a tert-butyl group, a 4-chloroanilino group, and a sulfinyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(4-chloroanilino)sulfinyl]acetate typically involves the reaction of tert-butylsulfinyl chloride with 4-chloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(4-chloroanilino)sulfinyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of tert-Butyl [(4-chloroanilino)sulfonyl]acetate.
Reduction: Formation of tert-Butyl [(4-chloroanilino)sulfanyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl [(4-chloroanilino)sulfinyl]acetate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl [(4-chloroanilino)sulfinyl]acetate involves its interaction with molecular targets through its sulfinyl and acetate groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetate group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylsulfinyl chloride: A precursor used in the synthesis of tert-Butyl [(4-chloroanilino)sulfinyl]acetate.
4-tert-Butylphenol: A structurally related compound with different functional groups and applications.
Sulfonimidates: Compounds with similar sulfinyl groups but different overall structures and reactivity.
Uniqueness
This compound is unique due to the presence of both a sulfinyl group and a 4-chloroanilino group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
119421-06-6 |
|---|---|
Formule moléculaire |
C12H16ClNO3S |
Poids moléculaire |
289.78 g/mol |
Nom IUPAC |
tert-butyl 2-(4-chlorophenyl)sulfinamoylacetate |
InChI |
InChI=1S/C12H16ClNO3S/c1-12(2,3)17-11(15)8-18(16)14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
Clé InChI |
QRKDVFZBXKACSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


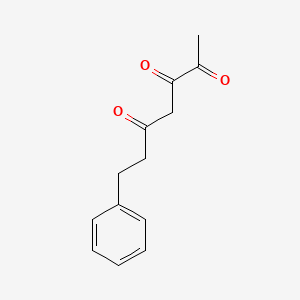
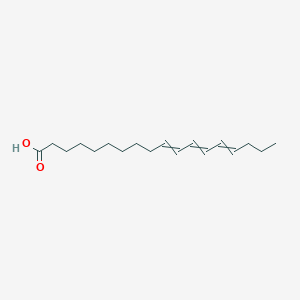


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

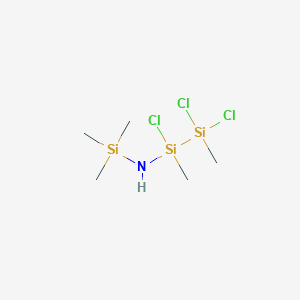
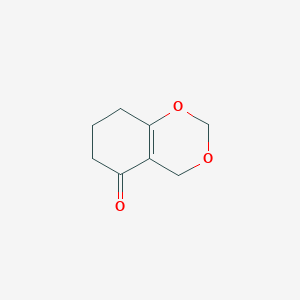
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
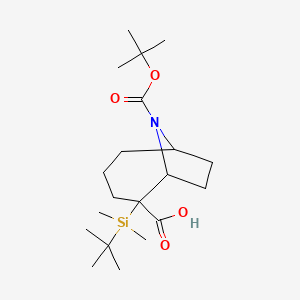
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
